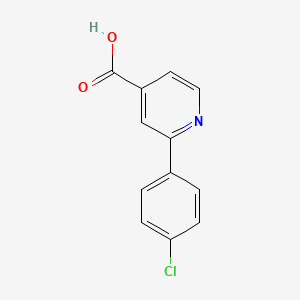

2-(4-Chlorophenyl)isonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Chlorophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a 4-chlorophenyl group attached to the 2-position of the isonicotinic acid structure

Mechanism of Action

Target of Action

2-(4-Chlorophenyl)isonicotinic acid is a derivative of isoniazid . Isoniazid is a frontline drug employed in the treatment of tuberculosis . The primary targets of isoniazid, and by extension, this compound, are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . As a derivative of isoniazid, this compound likely shares a similar mode of action.

Biochemical Pathways

The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid . Cleavage of acetylisoniazid in the body results in the formation of monoacetylhydrazine, which is then acetylated polymorphically to diacetylhydrazine in a manner analogous to the acetylation of isoniazid .

Pharmacokinetics

The pharmacokinetics of isoniazid metabolism in humans involve pronounced interindividual variation in circulating isoniazid concentration and clearance . These variations are associated with hereditary differences in the acetylator status . The major pathway of isoniazid metabolism is acetylation . Rapid acetylators acetylate isoniazid 5–6 times more rapidly than slow acetylators .

Result of Action

The result of the action of this compound is likely similar to that of isoniazid, given their structural similarity. Isoniazid is effective against mycobacterial infections, particularly tuberculosis . It is highly specific and ineffective against other microorganisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances that can induce the plant’s natural defenses . Additionally, the compound’s stability can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .

Biochemical Analysis

Biochemical Properties

It is known that isonicotinic acid, a related compound, can interact with various enzymes and proteins

Cellular Effects

Related compounds have been shown to have effects on various types of cells and cellular processes

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of different dosages of 2-(4-Chlorophenyl)isonicotinic acid in animal models have not been extensively studied. Related compounds have shown varying effects at different dosages

Metabolic Pathways

Isonicotinic acid, a related compound, is known to be metabolized primarily in the liver

Transport and Distribution

Related compounds are known to be transported and distributed in various ways

Subcellular Localization

Related compounds have been shown to localize in various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)isonicotinic acid typically involves the chlorination of isonicotinic acid derivatives. One common method includes the reaction of citrazinic acid with tetramethylammonium chloride and triphosgene in a reactor, followed by heating to the reaction temperature and maintaining it for 10-12 hours. The reaction mixture is then cooled, and the product is isolated by filtration and purification using organic solvents such as chloroform or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reaction kettles and controlled introduction of hydrogen chloride gas can be employed to achieve efficient chlorination and high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenyl)isonicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.

Nicotinic acid:

Picolinic acid: Has the carboxyl group at the 2-position.

Uniqueness

2-(4-Chlorophenyl)isonicotinic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties.

Biological Activity

2-(4-Chlorophenyl)isonicotinic acid, a derivative of isonicotinic acid, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a 4-chlorophenyl group attached to the isonicotinic acid moiety. This structural modification is significant as it influences the compound's chemical properties and biological interactions. The presence of the chlorine atom enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Antimicrobial Activity

Research indicates that compounds derived from isonicotinic acid exhibit notable antimicrobial properties. For instance, derivatives have been synthesized and tested against various bacterial strains, including Mycobacterium tuberculosis. A study demonstrated that certain isonicotinic derivatives showed effective antibacterial activity, with some achieving significant reductions in bacterial viability in vitro ( ).

Antihyperlipidemic Effects

A recent study evaluated the antihyperlipidemic potential of novel isonicotinic acid derivatives. While specific data on this compound was not highlighted, related compounds exhibited promising lipid-lowering effects in hyperlipidemic rat models. These findings suggest that modifications to the isonicotinic structure could enhance lipid metabolism and reduce cardiovascular risks ( ).

Antioxidant Properties

Antioxidant activity is another area where this compound may exhibit beneficial effects. Compounds similar in structure have been shown to scavenge free radicals effectively, thus providing a protective effect against oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders ( ).

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of various isonicotinic acid derivatives on cancer cell lines. For example, one study reported that a related compound showed strong cytotoxicity against specific cancer cells, indicating potential for further development as an anticancer agent ( ). Although specific data for this compound was not directly available, the trends observed in similar compounds suggest a need for further investigation.

Phytotoxicity and Plant Resistance Induction

Research on the phytotoxicity of isonicotinic acid derivatives has revealed their potential in enhancing plant resistance against pathogens. In one experiment, modifications to isonicotinic acid resulted in significant reductions of necrotic spots on plants infected with viruses, showcasing their utility in agricultural applications ( ).

Data Tables

Properties

IUPAC Name |

2-(4-chlorophenyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)11-7-9(12(15)16)5-6-14-11/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBHDPCWBZWZTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.